molecular formula C16H11Cl2N3O2 B11474923 N-(2-chlorobenzyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxamide

N-(2-chlorobenzyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11474923
M. Wt: 348.2 g/mol
InChI Key: GTEVUDNIMVMYSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorobenzyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxamide is a chemical compound that belongs to the class of oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxamide typically involves the reaction of 2-chlorobenzylamine with 4-chlorobenzohydrazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazide, which then cyclizes to form the oxadiazole ring.

Reaction Conditions:

    Reagents: 2-chlorobenzylamine, 4-chlorobenzohydrazide, phosphorus oxychloride (POCl3)

    Solvent: Anhydrous dichloromethane (DCM)

    Temperature: Reflux conditions (approximately 40-50°C)

    Time: 4-6 hours

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl and chlorophenyl positions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst

    Reduction: LiAlH4 in anhydrous ether, NaBH4 in methanol or ethanol

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of amines or alcohols

    Substitution: Formation of substituted derivatives with various functional groups

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.

Biology

    Antimicrobial Activity: The compound has shown promising antimicrobial properties against various bacterial and fungal strains.

    Enzyme Inhibition: It can inhibit specific enzymes, making it a potential candidate for drug development.

Medicine

    Anti-inflammatory: The compound exhibits anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases.

    Anticancer: Preliminary studies suggest that the compound may have anticancer activity, inhibiting the growth of certain cancer cell lines.

Industry

    Agriculture: The compound can be used as a pesticide or herbicide due to its biological activity.

    Materials Science: It can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorobenzyl)-N’-(4-chlorophenyl)urea
  • Bis(4-chlorophenyl)amine
  • N-(2-chlorobenzyl)-2-[(4-chlorophenyl)sulfonylamino]acetamide

Uniqueness

N-(2-chlorobenzyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxamide is unique due to its oxadiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and potency in its applications.

Properties

Molecular Formula

C16H11Cl2N3O2

Molecular Weight

348.2 g/mol

IUPAC Name

3-(4-chlorophenyl)-N-[(2-chlorophenyl)methyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C16H11Cl2N3O2/c17-12-7-5-10(6-8-12)14-20-16(23-21-14)15(22)19-9-11-3-1-2-4-13(11)18/h1-8H,9H2,(H,19,22)

InChI Key

GTEVUDNIMVMYSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.